DIBENZYLPHOSPHORYL CHLORIDE

Description

IUPAC Name and Molecular Formula

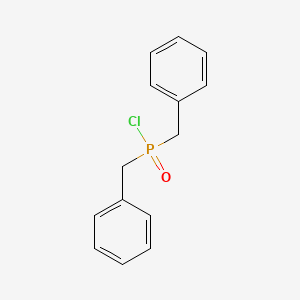

The systematic IUPAC name for dibenzylphosphoryl chloride is bis(phenylmethyl) phosphorochloridate , reflecting its two benzyl ester groups attached to a phosphoryl chloride core. Its molecular formula, C₁₄H₁₄ClO₃P , denotes a molecular weight of 296.69 g/mol, consistent across multiple spectroscopic and chromatographic validations. The compound’s structural backbone comprises a central phosphorus atom bonded to a chlorine atom, two oxygen-linked benzyl groups, and a doubly bonded oxygen, forming a phosphoryl chloride motif (Figure 1).

Canonical SMILES and InChI Representations

The canonical SMILES notation for dibenzylphosphoryl chloride is ClP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2, encoding the phosphoryl chloride center flanked by two benzyloxy groups. The InChIKey JWP897QDQL and full InChI InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 provide unambiguous machine-readable descriptors, facilitating database interoperability and electronic structure modeling. These representations derive from the compound’s stereochemistry, where the phosphorus atom adopts a tetrahedral geometry with bond angles approximating 109.5°.

Crystallographic and Conformational Analysis

While dibenzylphosphoryl chloride itself is typically a hygroscopic liquid stored at -20°C under inert atmospheres, its p-substituted derivatives (e.g., p-nitrobenzyl analogs) crystallize into stable monoclinic lattices, as evidenced by X-ray diffraction studies. The parent compound’s conformational flexibility arises from free rotation around the P–O–C bonds, allowing interconversion between staggered and eclipsed conformers in solution. Computational models predict a dipole moment of ~4.2 D due to the polarized P=O and P–Cl bonds, aligning with its reactivity in nucleophilic substitution reactions.

Figure 1: Structural diagram of dibenzylphosphoryl chloride highlighting the phosphoryl chloride core (P=O, P–Cl) and benzyl ester substituents.

Properties

Molecular Formula |

C14H14ClOP |

|---|---|

Molecular Weight |

264.68 g/mol |

IUPAC Name |

[benzyl(chloro)phosphoryl]methylbenzene |

InChI |

InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

SMVXYBYTGKEHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:

(C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl

Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.

Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.

Hydrolysis: Dibenzylphosphinic acid.

Reduction: Dibenzylphosphine.

Scientific Research Applications

Synthesis of Phosphorylated Compounds

Dibenzylphosphoryl chloride is widely used in the phosphorylation of nucleosides and amino acids. Its ability to react with various substrates makes it valuable in synthesizing biologically active molecules. The phosphorylation occurs in inert solvents such as chloroform, carbon tetrachloride, benzene, and ether, facilitating the formation of phosphorylated derivatives essential for drug development and biochemical research .

Case Study: Phosphorylation of Nucleosides

In a study involving the phosphorylation of nucleosides, dibenzylphosphoryl chloride was utilized to create nucleotide analogs that exhibited enhanced biological activity. The resulting compounds demonstrated improved binding affinity to target enzymes, making them potential candidates for antiviral therapies .

Prodrug Development

The compound has been employed in developing prodrugs that enhance the bioavailability of therapeutic agents. For instance, a study highlighted its role in synthesizing a monophosphate prodrug that showed promising antitumor activity against various cancer cell lines, including MCF-7 breast cancer cells. The prodrug demonstrated selective cytotoxicity while minimizing adverse effects on normal cells .

Table 1: Antitumor Activity of Prodrugs Derived from Dibenzylphosphoryl Chloride

| Prodrug | Cancer Cell Line | IC (μM) | Notes |

|---|---|---|---|

| Monophosphate Prodrug | MCF-7 | >50 | Selectively inhibited tumor growth |

| Diphosphate Derivative | A498 | 40 | Significant cytotoxicity observed |

Mechanistic Studies in Biochemistry

Dibenzylphosphoryl chloride has been instrumental in mechanistic studies aimed at understanding phosphorylation processes in biological systems. Research has shown its utility in elucidating the pathways of kinase activity and the biosynthesis of important biomolecules like inositol phosphates .

Case Study: Kinase Substrate Development

In a study focused on kinase substrates, dibenzylphosphoryl chloride was used to synthesize fully protected derivatives that served as substrates for kinases involved in cellular signaling pathways. This application underscores its importance in biochemical research and drug discovery .

Challenges and Limitations

Despite its versatility, dibenzylphosphoryl chloride presents challenges such as instability under certain conditions and potential toxicity concerns. Research indicates that while it is effective for phosphorylation reactions, careful handling and optimization of reaction conditions are necessary to achieve desired outcomes without significant degradation or side reactions .

Mechanism of Action

The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Phosphorylating Agents

Reactivity and Selectivity

Dibenzylphosphoryl chloride is highly reactive in phosphorylation reactions. In the synthesis of sphingosine-1-phosphate receptor agonists, it demonstrated superior reactivity and selectivity compared to tert-butyl phenyl phosphate (TBPP), achieving higher yields (e.g., 85% vs. 60% for TBPP) under similar conditions . Its benzyl groups act as protecting groups, which can be selectively removed under hydrogenolysis, enabling controlled synthesis of mono- or di-phosphorylated products .

Key Differentiator :

- 31P-NMR Shifts: The position of the phosphoryl group (attached to quinoline vs. phenyl rings) induces distinct 31P-NMR chemical shifts (e.g., δ −5.44 for quinoline-attached vs. δ −5.14 for phenyl-attached), aiding structural elucidation .

Stability and Handling

Dibenzylphosphoryl chloride is moisture-sensitive and requires cold storage (-20°C). Substitution of benzyl groups with electron-withdrawing substituents (e.g., p-NO₂) improves stability without compromising reactivity . In contrast, thiophosphoryl chloride (CAS 3982-91-0), which replaces oxygen with sulfur, is significantly more reactive but poses higher toxicity risks (e.g., acute inhalation hazards) .

Comparison with Other Phosphoryl/Phosphonate Chlorides

Table 1: Comparative Analysis of Phosphorylating Agents

Functional Group and Application Differences

- Phosphoramidites (e.g., Diisopropylphosphoramidous Dichloride) : Used in solid-phase DNA synthesis due to their ability to form phosphite intermediates, which oxidize to phosphates .

- Phosphonates (e.g., Benzylphosphonic Dichloride) : Form stable P-C bonds, making them suitable for metal chelation or corrosion inhibition .

- Thiophosphoryl Chloride : Introduces thiophosphate groups, critical in pesticides and antiretroviral prodrugs .

Research Findings and Case Studies

- Structural Elucidation: In 1H-quinolin-4-one derivatives, dibenzylphosphoryl chloride's benzylic protons and carbons exhibit distinct NMR shifts (e.g., δ 5.07–5.28 for protons; δ 67.6–70.6 for carbons), enabling precise structural assignments .

- Synthetic Efficiency : A 2013 study reported an 85% yield in sphingosine-1-phosphate synthesis using dibenzylphosphoryl chloride, outperforming TBPP (60%) .

Q & A

Basic Research Questions

Q. What established synthetic protocols are recommended for dibenzylphosphoryl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Dibenzylphosphoryl chloride is typically synthesized via the reaction of phosphorus oxychloride (POCl₃) with benzyl alcohol derivatives under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of POCl₃ to benzyl alcohol), using catalysts like triethylamine to neutralize HCl byproducts, and maintaining temperatures between 0–5°C to minimize side reactions. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical. Reaction efficiency can be improved by incremental reagent addition and inert atmosphere use to prevent hydrolysis .

Q. What safety protocols are essential when handling dibenzylphosphoryl chloride in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity and corrosive nature, strict safety measures are required:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), chemical-resistant lab coats, and tightly sealed goggles .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for exposure .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to avoid hydrolysis .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of dibenzylphosphoryl chloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to verify benzyl group integration and phosphorus environment.

- Infrared Spectroscopy (IR) : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~700 cm⁻¹ (P-Cl stretch).

- Elemental Analysis : Validate C, H, and P content within ±0.3% of theoretical values.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and isotopic patterns .

Q. What are common challenges in synthesizing dibenzylphosphoryl chloride, and how can they be addressed?

- Methodological Answer :

- Side Reactions : Hydrolysis due to moisture can be mitigated by rigorous drying of solvents and reagents.

- Purification Issues : Use of high-vacuum distillation (0.1–0.5 mmHg) to isolate the product from phosphorylated byproducts.

- Yield Variability : Pre-cool reagents and employ slow addition techniques to control exothermic reactions .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data when analyzing dibenzylphosphoryl chloride derivatives?

- Methodological Answer : Contradictions may arise from impurities or solvent artifacts. Strategies include:

- Replicate Experiments : Ensure reproducibility under identical conditions.

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography or high-resolution MS.

- Statistical Analysis : Apply false discovery rate (FDR) controls to identify significant spectral peaks and reduce Type I errors .

Q. What strategies enhance dibenzylphosphoryl chloride’s reactivity in novel phosphorylation reactions?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states.

- Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂) to accelerate phosphorylation kinetics.

- Temperature Gradients : Conduct kinetic studies at 20–60°C to identify optimal activation energy thresholds .

Q. How does steric hindrance from benzyl groups influence dibenzylphosphoryl chloride’s reactivity compared to less hindered analogs?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with methyl- or phenyl-substituted analogs using stopped-flow techniques.

- Computational Modeling : Density Functional Theory (DFT) calculations to map steric effects on transition-state geometries.

- Substituent Screening : Replace benzyl groups with bulkier substituents (e.g., tert-butyl) to quantify steric thresholds .

Q. What computational methods predict dibenzylphosphoryl chloride’s behavior in multi-component reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and diffusion-controlled reaction pathways.

- Machine Learning (ML) : Train algorithms on existing phosphorylation datasets to predict optimal reaction conditions.

- Transition State Analysis : Use QM/MM hybrid methods to explore nucleophilic attack mechanisms .

Methodological Frameworks for Rigorous Research

- Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: control reactions; Outcome: yield/purity) to structure hypothesis-driven studies .

- Data Validation : Use triangulation (e.g., spectral, chromatographic, and computational data) to strengthen conclusions .

- Ethical and Practical Evaluation : Align research objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.